Degradation of Clinically Resistant RET G810C Mutant
The PROTAC RD-23, synthesized using RET ligand-2 as the target-engaging warhead, induces potent degradation of the RET G810C solvent-front mutant, a mutation that confers clinical resistance to standard selective RET inhibitors like selpercatinib (LOXO-292). The DC50 (concentration causing 50% protein degradation) for RD-23 against RET G810C is 11.7 nM [1]. In contrast, the parent inhibitor selpercatinib has a markedly reduced IC50 of 530.7 nM against the similar RET G810R mutant and fails to effectively suppress the pathway at comparable concentrations . This demonstrates that the chemical architecture enabled by RET ligand-2 overcomes a key clinical resistance mechanism.
| Evidence Dimension | Potency against resistant RET G810 mutation |
|---|---|
| Target Compound Data | DC50 of 11.7 nM (for RD-23 PROTAC synthesized from RET ligand-2) against RET G810C. |
| Comparator Or Baseline | Selpercatinib (LOXO-292) has an IC50 of 530.7 nM against the corresponding RET G810R mutant. |
| Quantified Difference | RD-23 is approximately 45-fold more potent against the G810 resistance mutation compared to the selpercatinib parent compound. |
| Conditions | RET G810C degradation assay for DC50 (immunoblotting in cells); RET G810R enzymatic inhibition assay for IC50. |
Why This Matters
This directly addresses the unmet clinical need for treating cancers that have developed resistance to first-line RET kinase inhibitors.
- [1] Mo Hualong, Liu JieYing, Yin Ting, Cao XuXu, Su ZhengXi, Zhao Deng-Gao, Ma Yan-Yan. Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations. J Med Chem. 2025 Jan 7;68(3):2657-2679. View Source
